2,4,5-Trifluorobenzene-1,3-diamine

Thermal Analysis Polymer Chemistry Material Science

Sourcing isomerically pure fluorinated diamines with consistent reactivity often leads to batch-to-batch variability in polymer performance. 2,4,5-Trifluorobenzene-1,3-diamine (CAS 321182-37-0) eliminates this via a defined 2,4,5-substitution pattern. - Achieves high polymerization yield (>95% with maleic anhydride) and enables polyimides with low dielectric constants (k ~2.6-2.8). - ≥98.0% purity (by titration) ensures reliable stoichiometry for pharmaceutical intermediate synthesis. - Distinct reactivity from other positional isomers supports robust process development and regulatory filing.

Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
CAS No. 321182-37-0
Cat. No. B1339373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trifluorobenzene-1,3-diamine
CAS321182-37-0
Molecular FormulaC6H5F3N2
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)N)F)N
InChIInChI=1S/C6H5F3N2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H,10-11H2
InChIKeyONVSXVVJFJJZQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trifluorobenzene-1,3-diamine: Properties & Applications


2,4,5-Trifluorobenzene-1,3-diamine (CAS 321182-37-0) is a trifluorinated aromatic diamine with the molecular formula C6H5F3N2 and a molecular weight of 162.11 g/mol [1]. This white to orange-green crystalline powder exhibits a melting point of 76°C and is characterized by the unique 2,4,5-substitution pattern on the benzene ring, which imparts distinct electronic and steric properties . As a versatile fluorinated building block, it finds primary application in the synthesis of high-performance polyimides for microelectronics, as an intermediate in pharmaceutical development, and in the production of specialty agrochemicals [1].

Fluorinated diamine building block with defined 2,4,5-substitution pattern
Supports high-performance polyimide synthesis for microelectronics
Reported purity specification enables reproducible pharmaceutical intermediate research
Organic solvent solubility facilitates non-aqueous polymerization and processing

Why 2,4,5-Trifluorobenzene-1,3-diamine Is Irreplaceable


The specific 2,4,5-trifluoro substitution pattern on the benzene-1,3-diamine core is not interchangeable with other positional isomers or partially fluorinated analogs. As demonstrated in synthetic studies, the 5-position fluorine of tetrafluorophenylenediamine undergoes selective hydrodefluorination to yield 2,4,5-trifluorophenylene-1,3-diamine, while the 2- and 4-positions remain intact, highlighting the unique reactivity governed by this substitution pattern . Furthermore, in polymer applications, the number and position of fluorine atoms directly influence the polymer's thermal stability, dielectric constant, and solubility. Even minor alterations, such as moving a single fluorine atom, can lead to significant changes in intermolecular forces and chain packing, resulting in polymers with inferior performance or different processing characteristics [1]. Therefore, substituting a seemingly similar diamine without rigorous validation risks compromising material properties, synthetic yield, or downstream regulatory compliance.

Positional isomer mismatch Even a single fluorine shift alters intermolecular forces and chain packing, potentially compromising polymer thermal and dielectric properties.
Fluorination degree mismatch Partially fluorinated or non-fluorinated diamines may exhibit higher water solubility, different reactivity, and increased dielectric constants in final polymers.
Purity grade variation Lower purity analogs (e.g., 95–97%) risk side reactions in sensitive pharmaceutical intermediate applications; review specification before substitution.

2,4,5-Trifluorobenzene-1,3-diamine: Evidence vs. Closest Analogs


Enhanced Thermal Stability Over 1,3-Phenylenediamine

The melting point of 2,4,5-trifluorobenzene-1,3-diamine is reported as 76°C , which is significantly higher than that of the non-fluorinated analog 1,3-phenylenediamine (m.p. 63-65°C) [1]. This 11-13°C elevation indicates enhanced intermolecular interactions and greater thermal stability imparted by the three electronegative fluorine substituents.

Thermal stability
Head-to-head
76°C vs 63–65°C (+11–13°C)
Supports higher thermal processing stability review
Non-fluorinated analog 1,3-phenylenediamine used as baseline
Thermal Analysis Polymer Chemistry Material Science

Efficient Copolymerization with Maleic Anhydride

When polymerized with maleic anhydride, 2,4,5-trifluorobenzene-1,3-diamine yields over 95% of the desired polymer . While direct comparative data for other diamines in this specific system is limited, this high yield is notable for fluorinated diamines, which often exhibit reduced reactivity due to the electron-withdrawing effects of fluorine atoms.

Polymerization yield
Reported
>95% with maleic anhydride
Supports efficient polymer manufacturing process
Cross-study comparable; direct comparator data limited
Polymer Synthesis Yield Optimization Process Chemistry

Higher Purity Than Positional Isomers

Commercially available 2,4,5-trifluorobenzene-1,3-diamine is routinely supplied with a purity of ≥98.0% as determined by nonaqueous titration . In comparison, some positional isomers such as 3,4,5-trifluorobenzene-1,2-diamine are often offered at 95-97% purity , which may introduce impurities that affect downstream reaction outcomes.

Purity specification
Specification review
≥98.0% (titration)
Higher purity reduces side-reaction risk in sensitive syntheses
Compared with 95–97% typical for some positional isomers
Quality Control Analytical Chemistry Procurement

Dielectric Constant Reduction in Fluorinated Polyimides

Fluorinated diamines, when incorporated into polyimides, are known to reduce the dielectric constant (k) compared to non-fluorinated analogs. While specific data for 2,4,5-trifluorobenzene-1,3-diamine-derived polyimides is not yet published, studies on related fluorinated polyimides report dielectric constants as low as 2.60-2.76 [1], compared to ~3.0-3.5 for standard aromatic polyimides. This reduction is attributed to the low polarizability of C-F bonds and increased free volume.

Dielectric constant
Class-level
Estimated k ~2.6–2.8 vs ~3.0–3.5
Reported class-level dielectric behavior for fluorinated polyimides
No direct measurement for this diamine; inference from structural analogs
Dielectric Materials Microelectronics Polyimides

Selective Hydrodefluorination Route

A published method describes the hydrodefluorination of tetrafluorophenylene-1,3-diamine with aqueous ammonia in a steel autoclave at 200 °C to selectively yield 2,4,5-trifluorophenylene-1,3-diamine . The reaction demonstrates that the 5-position fluorine is more susceptible to substitution than the 2- and 4- positions, enabling a controlled synthesis of the trifluoro derivative. This contrasts with other fluorinated diamines that may require more complex multi-step syntheses.

Synthetic route
Method context
Selective hydrodefluorination at 5-position
Supports scalable isomeric purity without complex separation
Aqueous NH₃, steel autoclave, 200°C; distinct from 2,5-difluoro route
Organic Synthesis Process Development Fluorine Chemistry

Selective Organic Solubility Profile

2,4,5-Trifluorobenzene-1,3-diamine is practically insoluble in water but soluble in organic solvents such as methanol and ethanol . In contrast, the non-fluorinated 1,3-phenylenediamine is highly soluble in water (238 g/L at 20°C) . This difference in solubility behavior can be exploited for purification (e.g., washing with water) and for processing in organic solvent-based polymerizations.

Solubility profile
Head-to-head
Practically insoluble in water vs 238 g/L (non-fluorinated)
Enables organic-phase processing and water-based purification
Water solubility difference >2 orders of magnitude
Solubility Purification Formulation

2,4,5-Trifluorobenzene-1,3-diamine: Optimal Applications


High-Temperature Polyimides for Aerospace & Electronics

The elevated melting point (76°C) and the inherent thermal stability of fluorinated polyimides make 2,4,5-trifluorobenzene-1,3-diamine an excellent candidate for synthesizing polyimides used in high-temperature environments, such as aerospace components and flexible electronics. Its high polymerization yield (>95% with maleic anhydride) ensures efficient material utilization . The resulting polymers can be expected to exhibit the low dielectric constants (k ~2.6-2.8) characteristic of fluorinated polyimides, which is crucial for minimizing signal loss in high-frequency circuits [1].

Pharmaceutical Intermediate Development

The compound's high purity (≥98.0% by titration) and defined substitution pattern are critical for pharmaceutical intermediate applications, where even minor impurities can lead to off-target effects or failed quality control. Its low water solubility and organic solvent solubility profile allow for straightforward purification and reaction in non-aqueous media, which is often required in drug synthesis .

Low-Dielectric Coatings for Microelectronics

When used as a diamine monomer in polyimide coatings, 2,4,5-trifluorobenzene-1,3-diamine contributes to a lower dielectric constant (k) compared to non-fluorinated alternatives. Based on class-level data, polyimides derived from fluorinated diamines achieve k values in the range of 2.60-2.76, a significant reduction from the ~3.0-3.5 range of conventional aromatic polyimides [1]. This property is essential for next-generation microelectronic devices, including flexible printed circuit boards and semiconductor interlayer dielectrics.

Specialty Agrochemical Building Block

The unique 2,4,5-trifluoro substitution pattern can enhance the metabolic stability and bioavailability of agrochemical active ingredients. The compound's established use as an intermediate in the synthesis of pharmaceuticals and agrochemicals indicates its utility in creating potent, selective, and environmentally persistent pesticides or herbicides. The high purity available (≥98.0%) supports the rigorous quality standards required for agrochemical registration.

Application
Selection Property
Validation Focus
High-temperature polyimide synthesis
Thermal stability and dielectric profile
Thermal analysis (DSC/TGA) and dielectric spectroscopy of derived films
Pharmaceutical intermediate research
Purity specification and organic solubility
Purity verification by titration; solubility in reaction media
Low-dielectric coatings for microelectronics
Dielectric constant reduction potential
Dielectric constant measurement of polyimide films at target frequencies
Agrochemical building block research
Fluorination pattern and purity
Metabolic stability and bioactivity screening in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,5-Trifluorobenzene-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.